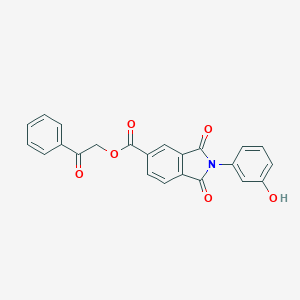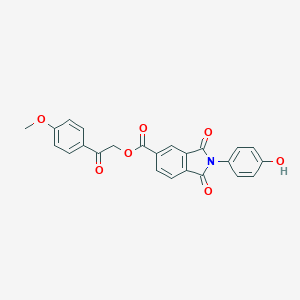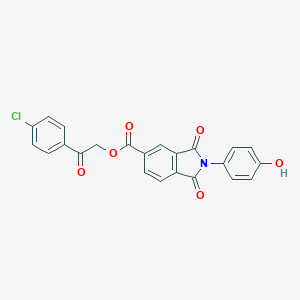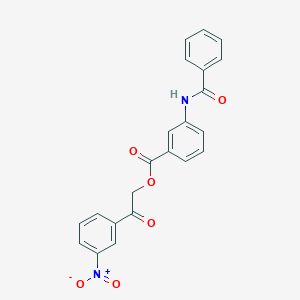
2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-(benzoylamino)benzoic acid with 2-{3-nitrophenyl}-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzoylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE can be compared with similar compounds such as 2-{3-Nitrophenyl}-2-oxoethyl 4-(benzoylamino)benzoate . While both compounds share similar structural features, the position of the benzoylamino group can influence their chemical reactivity and biological activity. Other similar compounds include 2-{3-Nitrophenyl}-2-oxoethyl 3-[(phenylacetyl)amino]benzoate and 2-(3-Nitrophenyl)-2-oxoethyl 3-[(4-tert-butylbenzoyl)amino]benzoate.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-benzamidobenzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(16-8-5-11-19(13-16)24(28)29)14-30-22(27)17-9-4-10-18(12-17)23-21(26)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,26) |
InChI Key |
IJDXFVSNVIUGDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


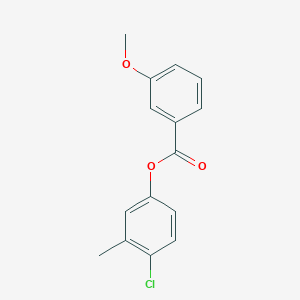
![8-[(4-Chlorophenyl)methoxy]quinoline](/img/structure/B340161.png)
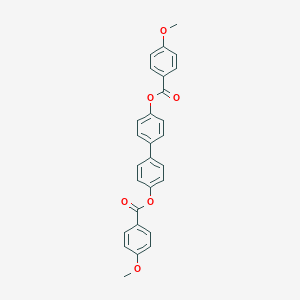
![2-Cyclohexyl-4-[(phenylsulfonyl)oxy]phenyl benzenesulfonate](/img/structure/B340166.png)
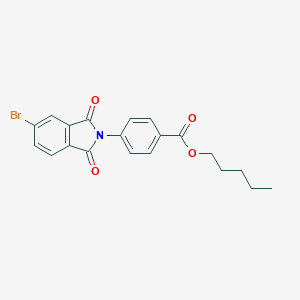
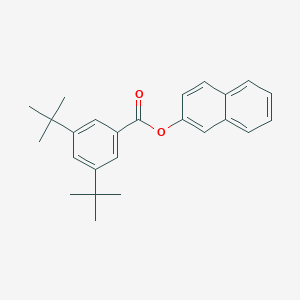
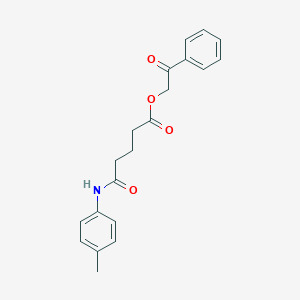
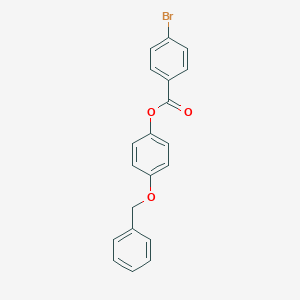
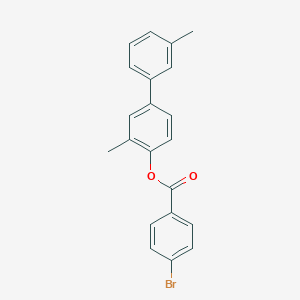
![4-[(Benzoyloxy)methyl]-2-methoxyphenyl benzoate](/img/structure/B340179.png)
![N-[4-(Benzyloxy)phenyl]-2-furamide](/img/structure/B340182.png)
